2-chloropyridine-3,4-dicarboxylic Acid
Overview
Description
2-Chloropyridine-3,4-dicarboxylic acid is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and carboxylic acid groups at the third and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2-hydroxypyridine using phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be further functionalized to introduce carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in redox reactions, forming different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures.
Common Reagents and Conditions
Phosphoryl Chloride: Used for the chlorination of pyridine derivatives.
Nucleophiles: Such as amines and thiols, for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Chloropyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the carboxylic acid groups, making it less versatile in certain reactions.
3,4-Dichloropyridine: Contains two chlorine atoms but lacks carboxylic acid groups, affecting its reactivity and applications.
2,3-Dichloropyridine-4-carboxylic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
2-Chloropyridine-3,4-dicarboxylic acid is unique due to the presence of both a chlorine atom and carboxylic acid groups, which confer specific reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
2-chloropyridine-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHNAPSEFZPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376262 | |
Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215306-02-8 | |
Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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